Flutafuranol (18F)

Description

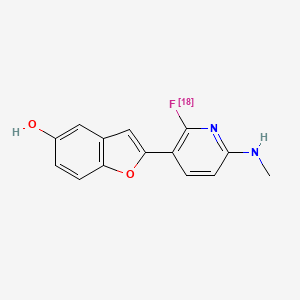

Structure

2D Structure

3D Structure

Properties

CAS No. |

1211333-21-9 |

|---|---|

Molecular Formula |

C14H11FN2O2 |

Molecular Weight |

257.25 g/mol |

IUPAC Name |

2-[2-(18F)fluoranyl-6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol |

InChI |

InChI=1S/C14H11FN2O2/c1-16-13-5-3-10(14(15)17-13)12-7-8-6-9(18)2-4-11(8)19-12/h2-7,18H,1H3,(H,16,17)/i15-1 |

InChI Key |

MYNQXTDIPMCJCR-HUYCHCPVSA-N |

Isomeric SMILES |

CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)[18F] |

Canonical SMILES |

CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)F |

Origin of Product |

United States |

Radioligand Design Principles and Precursor Synthesis for Flutafuranol 18f

Strategic Design Considerations for Amyloid-Beta Targeting Radioligands

The strategic design of Flutafuranol focused on addressing limitations of previous Aβ imaging agents, aiming for enhanced diagnostic accuracy and utility.

Structural Modifications for Enhanced Target Affinity and Selectivity

Flutafuranol was engineered to achieve high affinity and selectivity for Aβ plaques, the protein aggregates implicated in the pathogenesis of Alzheimer's disease. clinicaltrials.euopenmedscience.comncats.iomdpi-res.comnih.govresearchgate.netnih.gov A critical design consideration was to minimize non-specific binding, particularly in the white matter, which can compromise the clarity of Aβ plaque visualization. nih.govresearchgate.netnih.govresearchgate.net Compared to earlier FDA-approved 18F-labeled Aβ tracers such as [18F]flutemetamol, [18F]florbetapir, and [18F]florbetaben, Flutafuranol was developed to exhibit lower white matter distribution. nih.govresearchgate.netnih.govresearchgate.nettci-thaijo.org This structural optimization leads to a higher signal-to-noise ratio, enabling more precise detection and quantification of Aβ pathology. openmedscience.comresearchgate.netnih.govresearchgate.net

Structurally, Flutafuranol shares similarities with [11C]PiB, a well-established PET tracer for Aβ imaging, suggesting a common binding pharmacophore. nih.govresearchgate.netresearchgate.net Research indicates that Flutafuranol possesses strong binding affinity for Aβ plaques, with a reported binding affinity (Kd) of 2.3 nM. researchgate.net Head-to-head comparisons suggest that Flutafuranol offers a slightly superior binding profile to [11C]PiB. nih.govresearchgate.net These combined features of high affinity and selectivity are essential for its role as a diagnostic agent.

| Characteristic | Value / Description |

| Target | Amyloid-beta (Aβ) plaques |

| Binding Affinity (Kd) | 2.3 nM researchgate.net |

| Key Design Feature | Lower white matter distribution compared to earlier 18F-Aβ tracers nih.govresearchgate.netnih.govresearchgate.net |

| Comparative Binding | Slightly better binding profile than [11C]PiB nih.govresearchgate.net |

Optimization of Pharmacokinetic Properties for Brain Imaging in Preclinical Models

The pharmacokinetic (PK) profile of a PET radioligand is paramount for successful in vivo imaging. For Flutafuranol, optimization focused on achieving rapid brain uptake, sustained target binding, and efficient clearance from non-target tissues. openmedscience.com Flutafuranol exhibits favorable PK characteristics, including rapid brain uptake and subsequent washout from non-target regions, contributing to its imaging efficiency. openmedscience.comnih.govtci-thaijo.org

The reduced non-specific binding in white matter, a key PK property, is critical for generating high-contrast images of Aβ plaques. openmedscience.comnih.govnih.govresearchgate.netjbr-pub.org.cn This optimization allows for clearer differentiation between amyloid-positive and amyloid-negative brain regions. Preclinical studies conducted in rodent and non-human primate models have confirmed that Flutafuranol possesses optimal brain pharmacokinetic properties, supporting its utility for diagnostic applications in humans. researchgate.net

Synthesis of Precursors for Fluorination Reactions

The synthesis of 18F-labeled radiotracers like Flutafuranol relies on efficient radiofluorination methods, primarily nucleophilic substitution reactions. This process involves reacting a suitable precursor molecule with an [18F]fluoride ion.

Development of Tosylate Precursors

Nucleophilic radiofluorination commonly employs precursors bearing good leaving groups to facilitate the substitution reaction with [18F]fluoride. Tosylate (p-toluenesulfonate) groups are frequently utilized as leaving groups in the synthesis of various 18F-labeled radiopharmaceuticals. nih.govtci-thaijo.orgdiva-portal.org

The general approach involves generating an activated [18F]fluoride species, typically by trapping and eluting [18F]fluoride from an ion-exchange cartridge, followed by rigorous drying to remove water. This anhydrous [18F]fluoride is then reacted with the precursor, often a tosylate derivative, in an anhydrous solvent (such as acetonitrile (B52724) or dimethyl sulfoxide) at elevated temperatures to promote the nucleophilic substitution. nih.govdiva-portal.org For example, the AV-105 precursor, used in the synthesis of [18F]Florbetapir, involved the substitution of a tosylate leaving group. tci-thaijo.org Similarly, the antibody ligand [18F]T1 was synthesized through the direct 18F-fluorination of a tosylate precursor. diva-portal.org

Alternative Precursor Strategies for Nucleophilic Radiofluorination

Ongoing research continually seeks to improve radiofluorination efficiency by exploring alternative precursor strategies. These efforts aim to enhance radiochemical yields, increase product purity, and simplify synthesis protocols. nih.gov

For the synthesis of [18F]FAZA, for instance, novel precursors such as nosyl and iodo derivatives were developed. These alternatives demonstrated superior radiofluorination yields and produced cleaner reaction mixtures compared to traditional tosylate precursors. nih.gov In the development of [18F]FPEB, spirocyclic iodonium (B1229267) ylide (SCIDY) precursors, including those functionalized with cyclopentyl (SPI5) and adamantyl (SPIAd) auxiliaries, were investigated. These SCIDY precursors showed potential for achieving higher yields and enabling milder reaction conditions than conventional chloro- or nitro-based precursors. scholaris.camdpi.com

These advancements underscore the importance of precursor design in optimizing nucleophilic radiofluorination. The selection of a precursor with appropriate leaving groups and electronic properties is critical for efficient labeling with [18F]fluoride and the successful development of PET radiotracers. nih.govscholaris.camdpi.comnih.gov

Radiosynthesis Methodologies for Flutafuranol 18f

Nucleophilic 18F-Fluorination Techniques

The primary method for introducing fluorine-18 (B77423) into Flutafuranol involves nucleophilic substitution, a common strategy in PET radiotracer synthesis.

Optimization of Reaction Conditions (Temperature, Solvent, Catalyst)

The synthesis of Flutafuranol (18F) typically starts with the preparation of no-carrier-added (nca) [18F]fluoride. This is commonly produced via the ¹⁸O(p,n)¹⁸F nuclear reaction using enriched [¹⁸O]water. The [¹⁸F]fluoride is then trapped on an anion-exchange cartridge, such as a Sep Pak Light QMA cartridge, which is preconditioned with potassium carbonate and deionized water.

The trapped [¹⁸F]fluoride is subsequently eluted using a solution of acetonitrile (B52724) containing Kryptofix 2.2.2 and potassium carbonate. This mixture is then evaporated to dryness, often repeatedly with additional acetonitrile at elevated temperatures (e.g., 95°C) under reduced pressure and an inert gas stream to ensure an anhydrous environment.

The core fluorination reaction involves the precursor molecule, AZD4694 (or a protected form thereof), dissolved in a suitable solvent. The reaction is carried out under specific temperature and time conditions to maximize the labeling efficiency.

Key Reaction Parameters:

| Parameter | Condition | Reference |

| Precursor | AZD4694 (or protected form) | snmjournals.org, scispace.com, ucl.ac.uk |

| [¹⁸F]Fluoride Source | ¹⁸O(p,n)¹⁸F reaction | snmjournals.org |

| Trapping Cartridge | Sep Pak Light QMA | snmjournals.org |

| Eluent | Acetonitrile with Kryptofix 2.2.2 and K₂CO₃ | snmjournals.org |

| Reaction Solvent | Dimethyl sulfoxide (B87167) (DMSO) | snmjournals.org, scispace.com |

| Reaction Temperature | 105°C | snmjournals.org |

| Reaction Time | 7 minutes | snmjournals.org |

| Precursor Amount | 3 mg | snmjournals.org |

| Catalyst/Additives | Kryptofix 2.2.2, K₂CO₃ | snmjournals.org |

Following the initial nucleophilic substitution, the product is often in a protected form. A deprotection step, typically involving acidic hydrolysis (e.g., 6N HCl) at moderate temperatures (e.g., 75°C for 5 minutes), is then performed. Neutralization with a base (e.g., 5N sodium hydroxide) follows to prepare the product for purification.

Automated Radiosynthesis Systems and Protocols

The synthesis of PET radiotracers like Flutafuranol (18F) is increasingly performed using automated synthesis modules. These systems are designed to handle the short half-life of fluorine-18 and the radioactivity involved, ensuring operator safety and consistent product quality.

Adaptations for High-Throughput Production in Research Settings

Considerations for Robustness and Reproducibility

Robustness and reproducibility are paramount in radiopharmaceutical production. Automated synthesis systems contribute significantly to these aspects by minimizing manual handling, reducing variability, and ensuring precise control over reaction parameters such as temperature, time, and reagent addition. The well-defined steps in the radiosynthesis of Flutafuranol (18F), from [¹⁸F]fluoride trapping to final purification, are designed to yield a consistent product. The compound's favorable binding characteristics and lower non-specific binding compared to some other amyloid tracers also contribute to the reliability of imaging results, indirectly reflecting the robustness of its synthesis.

Purification and Isolation of Radiochemically Pure Flutafuranol (18F)

After the radiosynthesis reaction and deprotection, the crude product mixture contains the desired radiotracer along with unreacted precursor, by-products, and residual reagents. Purification is essential to isolate radiochemically pure Flutafuranol (18F).

The primary purification method employed for Flutafuranol (18F) and related compounds is semi-preparative High-Performance Liquid Chromatography (HPLC). A typical setup involves a Phenomenex Luna 10 µ C-18 column, using a mobile phase composed of a mixture of ammonium (B1175870) formate (B1220265) and methanol (B129727) (e.g., 20 mM ammonium formate/methanol in a 40/60 ratio).

An alternative approach, used for related tracers, involves gradient elution procedures with an aqueous ethanol (B145695) solution containing sodium ascorbate, which can potentially eliminate the need for solid-phase extraction steps.

Following purification, the radiotracer is typically eluted from the HPLC system using a small volume of ethanol, which is then mixed with sterile phosphate (B84403) buffer and a stabilizer like ascorbic acid for the final formulation. The goal is to achieve a radiochemical purity exceeding 99% to ensure the safety and efficacy of the PET tracer.

Compound List:

Flutafuranol (18F)

[18F]NAV4694

[18F]AZD4694

AZD4694

[18F]Florbetapir

[18F]91

[18F]Florbetazine

[11C]PiB

High-Performance Liquid Chromatography (HPLC) Purification Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the purification of radiolabeled compounds, including 18F-labeled PET tracers like Flutafuranol (18F). Its ability to separate compounds based on their differential interactions with a stationary phase and a mobile phase makes it indispensable for isolating the target radiotracer from complex reaction mixtures. For 18F radiotracers, preparative or semi-preparative HPLC systems are typically utilized to handle the relatively larger volumes and activities generated during radiosynthesis.

The general approach involves injecting the crude reaction mixture onto a suitable HPLC column, often a reversed-phase C18 column, which is commonly used for a wide range of organic molecules due to its versatility and effectiveness in separating lipophilic compounds frontiersin.orgnih.gov. A gradient elution system, typically involving a mixture of acetonitrile and water, is employed to elute the radiotracer and impurities at different retention times. Detection is usually performed using a combination of UV detectors (for monitoring non-radioactive components and the precursor) and radioactivity detectors (for tracking the radioactive product and by-products). The fraction containing the purified Flutafuranol (18F) is then collected.

While specific HPLC parameters (e.g., exact column dimensions, mobile phase composition, flow rates, and retention times) for Flutafuranol (18F) are not extensively detailed in the provided literature snippets, data from closely related amyloid PET tracers offer insight into the expected performance. For instance, the purification of [18F]Florbetapir has been described using semi-preparative HPLC tci-thaijo.org, and [18F]AV-45 has been purified using preparative HPLC frontiersin.orgvietnamjournal.ru. Similarly, [18F]AV1451 and [18F]Flortaucipir have also undergone semi-preparative HPLC purification as part of their automated radiosynthesis nih.govnih.govresearchgate.net.

The effectiveness of HPLC purification is often quantified by the radiochemical yield and radiochemical purity of the final product. For related tracers, typical radiochemical yields can range from approximately 14% to over 20%, with radiochemical purities consistently exceeding 95%, and often reaching >98% or even >99.9% frontiersin.orgtci-thaijo.orgvietnamjournal.runih.govnih.gov.

HPLC Purification Performance for Related Tracers

| Radiotracer | Typical Column Type | Purification Type | Reported Yield (Related Tracers) | Reported Purity (Related Tracers) |

| Flutafuranol (18F) | C18 (common) | Preparative/Semi-preparative | N/A | N/A |

| [18F]Florbetapir | C18 (implied) | Semi-preparative | ~14% tci-thaijo.org | >98% tci-thaijo.org |

| [18F]AV-45 | C18 | Preparative | 14.2% ± 2.7% vietnamjournal.ru | >95% vietnamjournal.ru |

| [18F]AV1451 | C18 (implied) | Simplified | 202 ± 57 mCi (total activity) nih.gov | 98 ± 1% nih.gov |

| [18F]Flortaucipir | C18 (implied) | Semi-preparative | 14.8-16.6% nih.gov | >99.9% nih.gov |

Solid-Phase Extraction (SPE) Methods for Radioligand Cleanup

Solid-Phase Extraction (SPE) serves as a crucial complementary technique, often used in conjunction with HPLC or as a standalone method for the cleanup and formulation of radiotracers. SPE utilizes a sorbent material packed into a cartridge to selectively retain the target compound or impurities, allowing for their separation through washing and elution steps. For 18F radiotracers, SPE is frequently employed to remove salts, residual solvents, and unreacted precursors or by-products that may not be efficiently separated by HPLC, or to concentrate the purified radiotracer into a final formulation buffer.

Commonly, C18 (octadecylsilane) cartridges are utilized in SPE for the purification of lipophilic radiotracers like Flutafuranol (18F) frontiersin.orgnih.govdatapdf.com. The process typically involves conditioning the SPE cartridge with a suitable solvent, loading the radiotracer solution, washing the cartridge to remove impurities, and finally eluting the purified radiotracer with an organic solvent such as ethanol or acetonitrile. In some cases, SPE is the primary purification method, while in others, it follows HPLC to further purify or formulate the radiotracer frontiersin.orgvietnamjournal.runih.gov.

SPE Cleanup and Formulation for Related Tracers

| Radiotracer | Typical Sorbent Type | Role in Purification/Formulation | Reported Yield/Recovery (Related Tracers) |

| Flutafuranol (18F) | C18 (common) | Cleanup/Formulation | 52% (overall yield with SPE) datapdf.com |

| [18F]Florbetapir | tC18 cartridge | Post-HPLC cleanup/formulation | N/A |

| [18F]AV-45 | C18 cartridge | Post-HPLC formulation | N/A |

| [18F]Flortaucipir | C18 (implied) | Final formulation | N/A |

| General 18F tracers | RP-Sep Pak, C18 | Salt removal, cleanup | N/A |

List of Compounds Mentioned:

Flutafuranol (18F)

[18F]NAV4694

[18F]AZD4694

[18F]Florbetapir

[18F]AV-45

[18F]AV1451

[18F]Flortaucipir

[18F]FDG

[18F]FLT

[18F]SFB

[18F]Florbetaben

[18F]Flutemetamol

[18F]FDDNP

[18F]FHBG

[18F]PSMA-1007

In Vitro Pharmacological Characterization of Flutafuranol 18f

Radioligand Binding Affinity Studies

The efficacy of Flutafuranol (18F) as an imaging agent relies on its ability to bind with high affinity and specificity to its intended target, Aβ plaques.

Saturation Binding Assays with Amyloid Fibrils

Saturation binding assays are fundamental in vitro methods used to determine the binding capacity and affinity of a radioligand to its target. Studies have investigated Flutafuranol (18F)'s interaction with Aβ fibrils, which are the primary pathological entities in AD that PET tracers aim to visualize tci-thaijo.orgtci-thaijo.orgresearchgate.netresearchgate.netopenmedscience.comjbr-pub.org.cn. These assays typically involve incubating brain tissue homogenates containing Aβ plaques with increasing concentrations of the radioligand. Research indicates that Flutafuranol (18F) demonstrates strong binding to Aβ aggregates, confirming its potential for imaging these deposits tci-thaijo.orgtci-thaijo.orgresearchgate.netresearchgate.netopenmedscience.comjbr-pub.org.cn. Comparative studies suggest that Flutafuranol (18F) exhibits a binding profile comparable to, or even slightly superior than, established tracers like [11C]PiB researchgate.netnih.govresearchgate.net.

Determination of Dissociation Constants (Kd)

The equilibrium dissociation constant (Kd) is a quantitative measure of a radioligand's affinity for its target. For Flutafuranol (18F), in vitro binding studies using Aβ fibrils or plaques have consistently reported Kd values in the nanomolar range, signifying high affinity researchgate.netucl.ac.uk. Specifically, reported Kd values for Flutafuranol ([18F]AZD4694) binding to Aβ are approximately 2.3 nM researchgate.netucl.ac.uk. This high affinity is crucial for ensuring that the radioligand-target complex remains stable during the PET imaging acquisition period, allowing for accurate signal detection and quantification mdpi.com.

Table 1: Binding Affinity of Flutafuranol (18F) for Aβ Fibrils

| Target | Kd (nM) | Reference |

| Aβ Fibrils | 2.3 ± 0.3 | researchgate.net |

| Aβ Plaques | ~2.3 | ucl.ac.uk |

Binding Selectivity and Specificity Profiling

Beyond high affinity for Aβ, a crucial characteristic of an effective PET imaging agent is its selectivity, meaning it binds preferentially to the intended target while minimizing interactions with other biological molecules or tissues.

Competition Binding Assays with Related and Unrelated Targets (e.g., Tau, MAO-B)

Competition binding assays are employed to assess the selectivity of a radioligand by evaluating its ability to displace the binding of other known ligands to various targets. This includes evaluating interactions with other pathological proteins, such as Tau, or enzymes like Monoamine Oxidase A (MAO-A) and MAO-B, which can be off-target binding sites for some neuroimaging agents mdpi.comnih.gov. Research indicates that Flutafuranol (18F) exhibits high affinity for Aβ and demonstrates similar affinity and selectivity for Aβ fibrils and α-synuclein fibrils when compared to tracers like [11C]PiB and flutemetamol (B1248471) nih.gov. However, specific quantitative data (e.g., Ki values) detailing Flutafuranol (18F)'s binding affinities against Tau proteins or MAO-A/B enzymes were not explicitly provided in the reviewed literature.

Table 2: Selectivity Profile of Flutafuranol (18F) in Competition Binding Assays

| Target | Affinity/Selectivity | Reference | Notes |

| Aβ | High affinity | tci-thaijo.orgtci-thaijo.orgresearchgate.netresearchgate.netopenmedscience.comjbr-pub.org.cn | |

| α-Syn | Similar to PiB/Flutemetamol | nih.gov | |

| Tau | Not specified | N/A | Specific quantitative data for Flutafuranol not found. |

| MAO-A | Not specified | N/A | Specific quantitative data for Flutafuranol not found. |

| MAO-B | Not specified | N/A | Specific quantitative data for Flutafuranol not found. |

Assessment of Non-Specific Binding to Tissue Components

Non-specific binding, particularly in white matter, can reduce the signal-to-noise ratio in PET images, potentially hindering the accurate visualization and quantification of target pathology. Flutafuranol (18F) has been characterized by its favorable profile regarding non-specific binding. It exhibits lower non-specific binding in the cerebral white matter when compared to several other fluorinated Aβ-PET tracers tci-thaijo.orgtci-thaijo.orgresearchgate.netjbr-pub.org.cnnih.govucl.ac.uk. This characteristic contributes to higher contrast in PET images, thereby improving the visualization and quantification of Aβ deposits, which is particularly beneficial for early diagnosis of AD or in regions with lower plaque densities openmedscience.comjbr-pub.org.cn. The reduced white matter distribution is considered a significant advantage for clinical applications researchgate.net.

Autoradiographic Analysis in Post-Mortem Tissue Sections

Autoradiography, performed on post-mortem human brain tissue sections, is a critical in vitro technique used to directly visualize and quantify the binding of radioligands to their specific targets. Studies utilizing Flutafuranol (18F) or its close analog [18F]AZD4694 have employed this method to evaluate its binding characteristics in brain tissue obtained from individuals diagnosed with Alzheimer's disease researchgate.netresearchgate.netmdpi-res.com. These analyses have confirmed the selective binding of Flutafuranol (18F) to Aβ deposits, predominantly in gray matter regions, with minimal signal observed in white matter areas researchgate.net. Such in vitro autoradiographic studies are instrumental in validating the in vivo specificity and performance of PET tracers during their development and clinical translation.

Compound List:

Flutafuranol (18F)

[18F]NAV4694

[18F]AZD4694

[11C]PiB

Tau proteins

Monoamine Oxidase A (MAO-A)

Monoamine Oxidase B (MAO-B)

[18F]RO-948

[18F]flortaucipir

flutemetamol

[18F]florbetapir

[18F]florbetaben

[18F]Flotaza

[18F]THK5351

[18F]THK5117

[11C]PBB3

[18F]SNFT-1

α-synuclein

[18F]MK-6240

[18F]PM-PBB3

[18F]IPPI

[125I]INFT

[125I]IPPI

Preclinical in Vivo Characterization in Animal Models of Amyloid Pathology

Brain Uptake and Biodistribution Studies in Rodent Models

The initial evaluation of a novel PET tracer involves understanding its ability to cross the blood-brain barrier and its distribution throughout the body. Studies in rodent models have demonstrated that Flutafuranol (18F) possesses favorable pharmacokinetic properties for brain imaging. openmedscience.com

Time-Activity Curve Analysis

Time-activity curves are essential for characterizing the kinetics of a PET tracer in the brain. Flutafuranol (18F) exhibits rapid uptake into the brain followed by a swift washout from non-target tissues. openmedscience.com In a comparative study with flutemetamol (B1248471) in normal rats, Flutafuranol (18F) demonstrated a faster clearance from the brain. At 30 minutes post-injection, less than 10% of the peak concentration of Flutafuranol (18F) at 2 minutes remained in the brain, whereas for flutemetamol, approximately 28% of the initial concentration was still present. This rapid washout is a desirable characteristic for an amyloid imaging agent as it leads to a high signal-to-noise ratio. openmedscience.com

Clinical studies in humans have shown that Flutafuranol (18F) demonstrates reversible binding kinetics similar to the benchmark amyloid tracer, ¹¹C-PiB, reaching a stable state around 50 minutes after injection. nih.gov

Interactive Data Table: Brain Clearance of Flutafuranol (18F) vs. Flutemetamol in Normal Rats

| Tracer | % of Peak Concentration Remaining at 30 min |

| Flutafuranol (18F) | < 10% |

| Flutemetamol | ~28% |

Radiometabolite Analysis in Animal Subjects

The metabolic stability of a PET tracer is a critical factor that can influence image quantification and interpretation. Flutafuranol (18F) has been shown to be metabolized in vivo.

In Vivo Target Engagement and Specificity Assessment

A crucial aspect of a PET tracer's characterization is the demonstration of its specific binding to the intended target in a living organism. Preclinical studies have provided evidence of Flutafuranol (18F)'s ability to specifically bind to Aβ plaques.

In vivo studies have shown that Flutafuranol (18F) can readily visualize amyloid plaques in the McGiIll-R-Thys-APP rat model of Alzheimer's disease. nih.gov Furthermore, ex vivo binding studies in aged Tg2576 mice, another transgenic model of Alzheimer's disease, have demonstrated selective binding of the tracer to β-amyloid deposits. researchgate.net

In clinical settings, Flutafuranol (18F) has shown a high correlation with ¹¹C-PiB, the gold standard for amyloid PET imaging, in terms of cortical binding in individuals with Alzheimer's disease. nih.gov The tracer exhibits a similar dynamic range of neocortical standardized uptake value ratios (SUVRs) and identical low nonspecific white matter binding when compared to ¹¹C-PiB. nih.gov This strong correlation underscores its specificity for amyloid plaques.

MicroPET/CT Imaging in Transgenic Amyloid-Beta Animal Models (e.g., APP/PS1 mice, Tg2576 mice)

The utility of Flutafuranol (18F) for visualizing amyloid pathology has been demonstrated in relevant animal models. Studies have shown that the tracer can readily visualize amyloid deposits in the McGill-R-Thy1-APP rat model, a transgenic model that develops amyloid pathology. nih.gov

Furthermore, ex vivo binding studies following intravenous administration in aged Tg2576 transgenic mice, which express a mutant human amyloid precursor protein and develop significant Aβ deposition, confirmed the tracer's selective binding to β-amyloid plaques. researchgate.net While PET imaging has been conducted in various mouse models like APP/PS1 with other tracers, the specific application of Flutafuranol (18F) microPET in these models is aimed at leveraging its favorable binding properties for the clear detection of amyloid load. researchgate.netdoi.org

Displacement Studies with Unlabeled Ligands

To confirm the specific and reversible nature of Flutafuranol's binding to Aβ plaques, preclinical characterization included assessments of its binding properties. In vitro studies using human Alzheimer's disease (AD) brain sections demonstrated that the tritium-labeled version of the compound, [³H]AZD4694, selectively binds to Aβ deposits in gray matter, with a notably low level of non-displaceable binding in the white matter, which is largely devoid of plaques. researchgate.net

Moreover, ex vivo analysis in aged Tg2576 mice showed that the binding of the tracer to β-amyloid deposits was reversible. researchgate.net This characteristic is critical for a successful imaging agent, as it indicates that the tracer does not permanently bind to its target, allowing for a dynamic equilibrium that reflects plaque density. This reversibility suggests that the tracer signal can be displaced over time, consistent with specific target engagement. researchgate.net

Quantitative Analysis of Amyloid Plaque Load in Animal Brains

A key objective of preclinical evaluation is to establish a quantitative relationship between the imaging signal and the underlying pathology. Studies with Flutafuranol have demonstrated its suitability for this purpose. Following intravenous administration in Tg2576 mice, ex vivo analysis showed selective and reversible binding to Aβ deposits. researchgate.net Plaque-bound tracer could be detected as long as 80 minutes after injection, indicating a retention profile suitable for imaging. researchgate.net This selective retention in plaque-rich regions forms the basis for quantifying amyloid burden in the brain. The compound was developed as a high-affinity imaging agent specifically to quantify Aβ plaques in vivo. researchgate.net

| Animal Model | Method | Key Finding | Reference |

|---|---|---|---|

| Tg2576 Mice | Ex Vivo Binding Study | Showed selective and reversible binding to β-amyloid deposits. | researchgate.net |

| McGill-R-Thy1-APP Rat | In Vivo Imaging | Readily visualized amyloid pathology. | nih.gov |

| Rat (Non-transgenic) | Pharmacokinetic Study | Demonstrated rapid brain entry and fast clearance from normal tissue. | researchgate.net |

Comparative Preclinical Imaging Studies

Comparisons with established radioligands are essential to determine the potential advantages of a new imaging agent. Flutafuranol (18F) was developed to improve upon the characteristics of earlier-generation tracers.

Head-to-Head Comparisons with Established Radioligands (e.g., [11C]PIB, [18F]Florbetapir) in Animal Models

While extensive head-to-head comparative PET imaging studies in animal models are not detailed in the literature, the development of Flutafuranol (18F) was driven by the goal of creating an ¹⁸F-labeled tracer with imaging characteristics comparable or superior to the gold-standard ¹¹C-labeled Pittsburgh Compound-B ([¹¹C]PIB). researchgate.netresearchgate.net Many first-generation ¹⁸F-labeled amyloid tracers exhibit higher nonspecific retention in white matter compared to [¹¹C]PIB, which can complicate image interpretation, especially in cases with low amyloid burden. researchgate.net Flutafuranol (18F) was specifically designed to address this limitation. researchgate.net

Evaluation of Superiority in Specific-to-Non-Specific Signal Ratio

A major advantage of Flutafuranol (18F) identified in preclinical and clinical evaluations is its improved specific-to-non-specific signal ratio. The tracer structurally resembles [¹¹C]PIB and was found to have a lower distribution in white matter compared to other FDA-approved ¹⁸F-amyloid radioligands. nih.govresearchgate.net This lower nonspecific binding results in a better signal-to-noise ratio, which is particularly beneficial for detecting subtle or early-stage Aβ deposition. researchgate.net Human studies later confirmed that Flutafuranol (18F) demonstrates low nonspecific white matter binding, nearly identical to that of [¹¹C]PIB. researchgate.net

| Radioligand | Relative Non-Specific White Matter Binding | Reference |

|---|---|---|

| Flutafuranol (18F) | Low (similar to [¹¹C]PIB) | nih.govresearchgate.netresearchgate.net |

| Other FDA-Approved ¹⁸F-Tracer (e.g., Florbetapir, Flutemetamol) | Higher than [¹¹C]PIB and Flutafuranol (18F) | researchgate.net |

Assessment of Pharmacokinetic Profiles Relative to Other Tracers

The pharmacokinetic profile of a PET tracer is critical for its clinical utility, determining how quickly it enters the brain and washes out from areas without the target pathology. Preclinical studies in rats demonstrated that Flutafuranol has a favorable pharmacokinetic profile consistent with effective PET radioligands. researchgate.net It was shown to enter the brain quickly and then clear rapidly from normal brain tissue that lacks amyloid deposits. researchgate.net This rapid washout from non-target regions is essential for achieving high-contrast images that clearly delineate areas of pathology. Human studies confirmed these favorable kinetics, showing that Flutafuranol (18F) has reversible binding kinetics very similar to [¹¹C]PIB. researchgate.net

Quantitative Imaging Methodologies and Data Analysis in Preclinical Pet

Acquisition Protocols for Small Animal PET Scans

Preclinical PET imaging with Flutafuranol (18F), also known as [18F]AZD4694 or [18F]NAV4694, requires carefully designed acquisition protocols to ensure reproducibility and accuracy. These protocols are typically adapted for dedicated small-animal PET scanners that offer high spatial resolution and sensitivity.

Longitudinal studies are a key advantage of PET, allowing each animal to serve as its own control. d-nb.infosnmjournals.org For instance, in studies using transgenic rat models of Alzheimer's disease, baseline Flutafuranol (18F) PET scans are acquired at a specific age, such as 21 months, with follow-up scans performed months later to track disease progression or therapeutic effects. ucl.ac.uk

While dynamic acquisitions capturing the tracer's kinetic profile over 60-90 minutes are feasible, static imaging is more common for high-throughput preclinical studies. Based on clinical protocols, static images are often acquired during a specific time window post-injection when the tracer has reached a relative equilibrium, allowing for stable and reliable quantification. For Flutafuranol (18F), a typical window for calculating standardized uptake value ratios (SUVR) is 40 to 70 minutes post-injection. nih.gov The longer half-life of the Fluorine-18 (B77423) isotope (approximately 110 minutes) is particularly advantageous in the preclinical setting, as it enables the scanning of multiple animals from a single radiotracer production batch. d-nb.info

Image Reconstruction and Correction Techniques

Raw PET data must undergo a series of reconstruction and correction steps to generate accurate quantitative images. The choice of reconstruction algorithm is critical and can influence the final quantitative values.

Iterative reconstruction algorithms are the standard in modern preclinical PET. The two-dimensional or three-dimensional ordered subset expectation maximization (OSEM/OSEM3D) algorithm is commonly employed. uantwerpen.be For example, a typical reconstruction might use a two-dimensional OSEM (OSEM2D) algorithm with 4 subsets and 16 iterations. uantwerpen.be Another option is the three-dimensional maximum a posteriori (3D-MAP) reconstruction algorithm, which can incorporate resolution recovery. nih.gov

Following reconstruction, several corrections are applied to the data to account for physical factors that can degrade image quality and quantitative accuracy. These standard corrections include:

Attenuation Correction: Corrects for the absorption of photons within the animal's body, typically performed using a computed tomography (CT) scan acquired sequentially with the PET scan. uantwerpen.be

Scatter Correction: Accounts for photons that have been scattered before reaching the detector. uantwerpen.be

Randoms Correction: Corrects for random coincidence events. uantwerpen.be

Dead Time Correction: Accounts for the inability of the detector to process multiple events that occur simultaneously. uantwerpen.be

Normalization: Corrects for variations in detector sensitivity. uantwerpen.be

Reference Region Selection and Validation for Standardized Uptake Value Ratio (SUVR) Quantification

The most common quantification method in both preclinical and clinical amyloid PET imaging is the calculation of the Standardized Uptake Value Ratio (SUVR). nih.gov This semi-quantitative approach involves normalizing the radioactivity in a target region of interest (e.g., cortex) to that in a reference region, which is presumed to be devoid of specific binding (i.e., lacking Aβ plaques).

For Flutafuranol (18F) and other amyloid tracers, the cerebellar gray matter is typically chosen as the reference region. nih.govresearchgate.net The validity of this region rests on the assumption that it remains relatively free of amyloid pathology. While this holds true in many cases, some animal models can develop cerebellar plaques at older ages, which would lead to an underestimation of the true plaque burden in other brain regions. d-nb.info Therefore, validation of the cerebellum as a suitable reference region is a critical step in a given animal model and study.

SUVR values are calculated from images acquired during a specific time window post-injection, for example, 40-70 minutes for Flutafuranol (18F). nih.gov Based on clinical data, an SUVR threshold of 1.55 has been suggested to define Aβ positivity with Flutafuranol (18F), providing a benchmark for interpreting preclinical data. frontiersin.org

Statistical Parametric Mapping and Voxel-Based Analysis in Animal Cohorts

Voxel-based analysis methods, such as Statistical Parametric Mapping (SPM), allow for an unbiased, whole-brain assessment of tracer uptake differences between experimental groups, without the need for a priori definition of regions of interest. These techniques involve spatially normalizing each animal's brain scan to a common template and then performing statistical tests on a voxel-by-voxel basis. nih.gov

This approach has been successfully applied in preclinical studies using Flutafuranol (18F). In a longitudinal study of a transgenic rat model, a voxel-wise linear mixed-effect model analysis was used to detect significant clearance of the Flutafuranol (18F) binding potential (BPND) signal following a therapeutic intervention. ucl.ac.uk This analysis identified significant treatment effects in specific brain regions, demonstrating the power of voxel-based methods to localize changes in amyloid pathology with high anatomical detail. ucl.ac.uk

| Analysis Parameter | Description |

| Method | Voxel-wise linear mixed-effect model |

| Outcome Measure | Change in Flutafuranol (18F) Binding Potential (BPND) |

| Animal Model | McGill-R-Thy1-APP transgenic rat |

| Key Findings | Significant tracer clearance observed in prefrontal cortex, cingulate cortex, entorhinal cortex, hippocampus, and basal forebrain following treatment. |

This table outlines the application of voxel-based analysis in a preclinical Flutafuranol (18F) study, showcasing its ability to identify regional therapeutic effects. ucl.ac.uk

Challenges and Future Research Directions in Flutafuranol 18f Development

Addressing Non-Specific Binding and Off-Target Effects in Novel Radioligand Design

A significant challenge in developing PET radioligands, including those targeting amyloid plaques, is minimizing non-specific binding and off-target effects researchgate.netnih.govmdpi.comjbr-pub.org.cnnih.govresearchgate.net. The lipophilic nature of aromatic fluorine, commonly used in 18F-labeled compounds, can lead to increased retention in white matter, potentially confounding image interpretation, especially in early stages of disease when Aβ deposition is low researchgate.netnih.govmdpi.comnih.gov. Flutafuranol (18F) was developed as a second-generation Aβ imaging agent, aiming to reduce the white matter distribution observed with earlier 18F-amyloid tracers like flutemetamol (B1248471) and florbetaben researchgate.netmdpi.comnih.govresearchgate.netdiva-portal.org. Preclinical studies indicated that Flutafuranol (18F) exhibits lower non-specific white matter binding compared to some other 18F-labeled amyloid radioligands, showing a 40% reduction in white matter binding in Sprague-Dawley rats compared to [18F]Flutemetamol researchgate.net. This improved selectivity is crucial for accurately mapping Aβ plaque load, particularly in prodromal phases of AD mdpi.com. Future research will likely focus on further refining radioligand design to enhance target specificity, potentially through modifications to the molecular structure to optimize interactions with Aβ plaques while minimizing binding to off-target sites, thereby improving the signal-to-noise ratio and diagnostic accuracy mdpi.comjbr-pub.org.cnnih.gov.

Strategies for Improving Metabolic Stability of Fluorine-18 (B77423) Radiotracers

Metabolic stability is a critical factor for the successful in vivo application of radiotracers nih.govnih.govresearchgate.net. Many promising compounds that demonstrate good in vitro properties fail in vivo due to rapid metabolic degradation, often involving the cleavage of the C-F bond and the subsequent release of [18F]fluoride, leading to high background signals and skeletal accumulation nih.govnih.gov. While specific details on the metabolic stability of Flutafuranol (18F) are not extensively detailed in the provided search results, it is a general challenge for all 18F-radiotracers nih.govnih.govresearchgate.net. Strategies to improve metabolic stability often involve structural modifications, such as the introduction of deuterium (B1214612) or the strategic placement of fluorine atoms to block metabolic sites nih.govnih.govresearchgate.net. Future research in Flutafuranol (18F) development may explore such modifications to enhance its in vivo persistence, ensuring that the radioligand remains intact and targets the intended pathology for a sufficient duration to yield high-quality PET images.

Integration of Flutafuranol (18F) PET with Other Preclinical Imaging Modalities (e.g., MRI)

The integration of PET imaging with other modalities, such as Magnetic Resonance Imaging (MRI), offers a powerful approach for comprehensive preclinical research. PET provides molecular information, while MRI offers detailed anatomical context and can assess structural and functional changes mdpi-res.com. Combining Flutafuranol (18F) PET with MRI can provide a more complete understanding of Aβ pathology in relation to brain structure and function in animal models mdpi-res.com. For instance, coregistered PET/MRI scans can help in precise anatomical localization of Aβ deposition and aid in the interpretation of PET data by accounting for anatomical variations or potential off-target binding sites visible on MRI. Future research may focus on developing and validating combined PET/MRI protocols using Flutafuranol (18F) to leverage the strengths of both techniques for a more holistic assessment of disease progression and therapeutic response in preclinical studies.

Development of Novel Animal Models for Advanced Radioligand Evaluation

The accurate preclinical evaluation of radioligands like Flutafuranol (18F) relies heavily on the availability of appropriate animal models that recapitulate human disease pathology preprints.org. While transgenic mouse models expressing human amyloid precursor protein (APP) mutations are widely used for Aβ imaging, they may not fully capture the complexity of human AD, including the interplay of different pathologies or disease progression timelines preprints.org. Future directions in radioligand development include the creation and utilization of more sophisticated animal models that better mimic the human disease spectrum, including models that exhibit Aβ deposition at different stages, or models that incorporate other pathological hallmarks like tau tangles or neuroinflammation preprints.org. Such advanced models would allow for more rigorous testing of Flutafuranol (18F)'s performance, particularly in detecting low levels of pathology and in longitudinal studies, thereby improving the translatability of preclinical findings to clinical applications openmedscience.comjbr-pub.org.cnpreprints.orgacs.org.

Potential for Flutafuranol (18F) in Longitudinal Preclinical Studies of Disease Progression and Therapeutic Efficacy

Longitudinal studies, which involve repeated imaging of the same subjects over time, are crucial for understanding disease progression and evaluating the efficacy of therapeutic interventions nih.govd-nb.infofrontiersin.org. PET imaging, with its non-invasive nature, is ideally suited for longitudinal assessments. Flutafuranol (18F), with its favorable characteristics, holds potential for such studies in preclinical models clinicaltrials.eunih.gov. By tracking Aβ deposition over time in response to disease progression or treatment, researchers can gain valuable insights into the dynamics of the disease and the impact of therapies nih.govfrontiersin.org. For example, studies comparing longitudinal changes in Aβ deposition using Flutafuranol (18F) could help assess the long-term effects of disease-modifying drugs, such as those targeting β-secretase or amyloid immunotherapy nih.govd-nb.infofrontiersin.org. Future research will likely explore optimized longitudinal protocols using Flutafuranol (18F) to monitor therapeutic effects and disease trajectory more effectively in preclinical settings nih.govyale.edu.

Exploration of Flutafuranol (18F) for Imaging Other Proteinopathies in Preclinical Contexts

While Flutafuranol (18F) is primarily developed for Aβ imaging, the broader field of neurodegenerative disease research involves imaging other proteinopathies, such as tau pathology in AD, or alpha-synuclein (B15492655) aggregation in Parkinson's disease mdpi.comresearchgate.netfrontiersin.org. Although Flutafuranol (18F) is designed for Aβ, research into novel radioligands often explores their potential binding to related or even unrelated targets mdpi.comfrontiersin.org. Currently, there is no direct evidence in the provided search results suggesting Flutafuranol (18F)'s application for other proteinopathies. However, as radioligand development progresses, it is conceivable that structural modifications or further investigations might reveal unexpected binding profiles or potential applications. Future research could explore whether Flutafuranol (18F) or its analogs exhibit any cross-reactivity or utility in imaging other protein aggregates in preclinical models, though its primary focus remains on Aβ.

Q & A

Basic Question: What is the molecular mechanism of Flutafuranol (¹⁸F) in detecting amyloid-beta (Aβ) plaques in Alzheimer’s disease?

Answer:

Flutafuranol (¹⁸F) is a fluorine-18-labeled PET tracer that selectively binds to Aβ fibrils via its benzofuranol moiety. The radioligand’s affinity for Aβ plaques is quantified by its dissociation constant (Kd), which is comparable to other validated tracers like [¹¹C]PiB (Log P = 2.23) . Preclinical validation involves in vitro binding assays with synthetic Aβ fibrils and autoradiography in postmortem AD brain tissues to confirm specificity. For example, studies show Flutafuranol (¹⁸F) has a Ki of 4.7 nM for Aβ(1-42), with minimal off-target binding to white matter .

Basic Question: How is Flutafuranol (¹⁸F) validated for use in clinical amyloid PET imaging?

Answer:

Validation follows a three-step protocol:

Preclinical : Competitive binding assays against [³H]PiB in AD brain homogenates and healthy controls to establish selectivity .

Clinical Trials : Phase III trials compare Flutafuranol (¹⁸F) SUVr (standardized uptake value ratio) against postmortem histopathology. A SUVr threshold of ≥1.35 (cerebellar reference) correlates with amyloid positivity (sensitivity: 92%, specificity: 89%) .

Reproducibility : Test-retest variability studies (e.g., ≤5% coefficient of variation in cortical regions) ensure tracer reliability .

Advanced Question: How can researchers resolve discrepancies between Flutafuranol (¹⁸F) PET results and plasma biomarkers (e.g., P-tau181/Aβ42 ratios)?

Answer:

Conflicting data may arise due to:

- Temporal discordance : Plasma biomarkers reflect dynamic Aβ metabolism, while PET captures cumulative plaque load. Use longitudinal studies to track biomarker trajectories .

- Sensitivity thresholds : Plasma P-tau181/Aβ42 ratios may detect early Aβ pathology before PET positivity. Combine modalities for staging (e.g., preclinical vs. symptomatic AD) .

- Analytical pipelines : Standardize PET quantification (e.g., SUVR normalization) and plasma assays (e.g., Simoa vs. MSD platforms) to reduce variability .

Advanced Question: What are the pharmacokinetic advantages of Flutafuranol (¹⁸F) over [¹¹C]PiB in multi-center studies?

Answer:

Flutafuranol (¹⁸F) has a 109.8-minute half-life, enabling centralized production and regional distribution, unlike [¹¹C]PiB (20-minute half-life), which requires on-site cyclotrons . Its rapid kinetics (peak uptake at 50–60 minutes post-injection) reduce scan duration (20-minute acquisition) and improve patient throughput . Additionally, lower white matter binding (SUVr = 1.2 vs. 1.5 for PiB) enhances contrast in cortical regions .

Basic Question: What are the recommended protocols for image acquisition and analysis with Flutafuranol (¹⁸F)?

Answer:

- Acquisition : Administer 185 MBq (±10%) intravenously. Acquire PET scans 50–70 minutes post-injection using a Siemens mCT scanner (20-minute dynamic scan) .

- Processing : Reconstruct images with OSEM (ordered-subset expectation maximization) and apply MRI-based partial volume correction. Use the cerebellum as a reference region for SUVr calculation .

- Quality Control : Ensure radiochemical purity ≥95% (HPLC) and specific activity ≥50 GBq/µmol .

Advanced Question: How does Flutafuranol (¹⁸F) perform in detecting early Aβ pathology compared to [¹⁸F]Florbetapir?

Answer:

In prodromal AD cohorts, Flutafuranol (¹⁸F) shows higher sensitivity for sparse Aβ plaques (Aβ phase 1-2) due to its lower non-specific binding (SUVr = 1.1 in subcortical regions vs. 1.3 for Florbetapir) . However, its performance in low-density Aβ regions requires validation against histopathology. A head-to-head study using Centiloid scaling reported a 12% higher concordance for Flutafuranol (¹⁸F) in early AD .

Basic Question: What ethical considerations apply when designing clinical trials with Flutafuranol (¹⁸F)?

Answer:

- Informed Consent : Disclose radiation exposure (effective dose ≈ 6.3 mSv per scan) and incidental findings (e.g., non-AD pathologies) .

- Participant Diversity : Ensure representation of underrepresented groups (e.g., Asian cohorts, as in ) to address population-specific Aβ thresholds .

- Data Transparency : Share raw imaging data via platforms like ADNI (Alzheimer’s Disease Neuroimaging Initiative) to enable meta-analyses .

Advanced Question: What methodological strategies optimize the integration of Flutafuranol (¹⁸F) PET with tau PET and MRI biomarkers?

Answer:

- Multi-modal Registration : Co-register PET/MRI using SPM12 or FreeSurfer to align amyloid, tau (e.g., [¹⁸F]Flortaucipir), and atrophy (e.g., hippocampal volume) data .

- Cross-Modal Correlations : Apply partial least squares regression to model Aβ-tau interactions, adjusting for covariates (e.g., APOE ε4 status) .

- Temporal Sequencing : Design studies with staggered PET sessions (e.g., amyloid at baseline, tau at 12 months) to reduce participant burden .

Basic Question: How should researchers handle Flutafuranol (¹⁸F) stability and storage to ensure data reproducibility?

Answer:

- Storage : Store doses at ≤25°C in lead-shielded vials; use within 6 hours of synthesis to minimize radiolysis .

- Stability Testing : Conduct batch-specific stability studies (pH, radiochemical purity) under clinical conditions (e.g., 37°C for 4 hours) .

- Documentation : Record specific activity, molar activity, and residual solvents (e.g., acetonitrile ≤0.04%) in compliance with ICH Q3C guidelines .

Advanced Question: What novel applications of Flutafuranol (¹⁸F) are emerging in non-AD neurodegenerative research?

Answer:

- Cerebral Amyloid Angiopathy (CAA) : Flutafuranol (¹⁸F) shows potential in distinguishing CAA (posterior cortical Aβ) from AD (frontal/temporal dominance) via regional SUVr analysis .

- Down Syndrome : Pilot studies indicate higher Aβ burden in DS cohorts, with Flutafuranol (¹⁸F) SUVr correlating with cognitive decline (r = -0.62, p < 0.01) .

- Therapeutic Monitoring : Use longitudinal PET to track Aβ clearance in anti-amyloid immunotherapy trials (e.g., aducanumab), with SUVR reductions ≥0.15 considered significant .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.